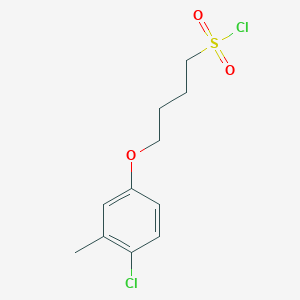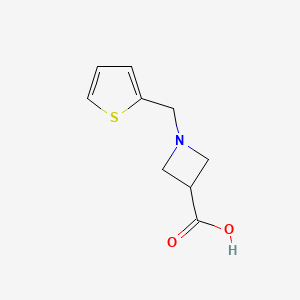
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
Azetidines, like the one , have been prepared by various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . A specific method for synthesizing 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities was reported by Enders and Gries .Molecular Structure Analysis
The molecular formula of “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” is C4H7NO2 . It is a heterocyclic compound with a four-membered ring structure, which includes a nitrogen atom .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They have been used in various types of reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
The compound 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid is part of a broader category of substances that have found applications in chemical synthesis and medicinal chemistry. For instance, the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone have been explored. These studies involve the use of thiophene derivatives in reactions leading to compounds with potential antimicrobial properties (N. Patel & Minesh D. Patel, 2017).
Azetidine Derivatives in Biological Studies
Azetidine derivatives, closely related to 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid, have been utilized in various biological studies. For example, azetidine-2-carboxylic acid has been used to investigate the relationship between protein synthesis and ion transport in plants. This research provides insights into the mechanisms of ion release to the xylem of excised barley roots, revealing the complex interplay between protein assembly and enzyme effectiveness (M. G. Pitman et al., 1977).
Novel Antimicrobial Agents
The pursuit of novel antimicrobial agents has led to the exploration of azetidine derivatives as potential candidates. For instance, the synthesis of novel biphenyl 4-carboxylic acid derivatives, which incorporates azetidine structures, suggests a promising direction for developing new antimicrobial substances. These studies highlight the versatility of azetidine derivatives in creating compounds with potential applications in treating bacterial and fungal infections (Anil Patel et al., 2009).
Agricultural and Environmental Impact
Research has also been conducted on the presence and effects of azetidine-2-carboxylic acid within the agricultural and environmental context, specifically its occurrence in sugar beets and potential impacts on the food chain. This research is crucial for understanding the broader ecological and health implications of azetidine derivatives present in crops and their byproducts (E. Rubenstein et al., 2009).
Safety And Hazards
Future Directions
Azetidines have attracted major attention in organic synthesis due to their unique reactivity and stability . Recent advances in the chemistry and reactivity of azetidines have been reported, and the field continues to evolve with new synthesis methods and applications in drug discovery, polymerization, and chiral templates .
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-4-10(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAMDSSJQGOYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



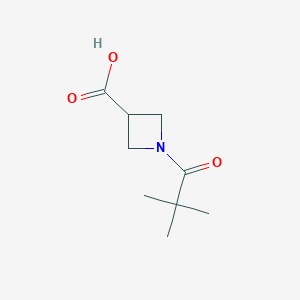
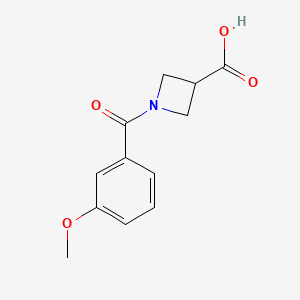
![1-[2-(Pyridin-3-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469192.png)

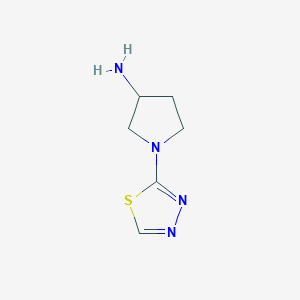
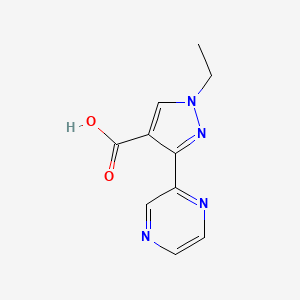
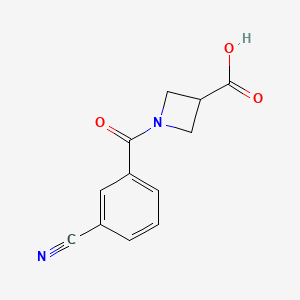
![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)
![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)
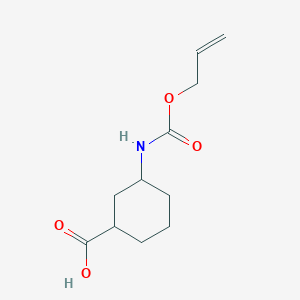
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)

